molecular formula C7H10F6O2 B14342382 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- CAS No. 101931-57-1

2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)-

Katalognummer: B14342382
CAS-Nummer: 101931-57-1
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: BXXMNESHOLNUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- is an organic compound with the molecular formula C6H8F6O2. This compound is characterized by the presence of two hydroxyl groups and multiple fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the pentanediol structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted fluorinated compounds. These products are often used as intermediates in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Pentanediol, 4-methyl-1,1,1-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used .

Eigenschaften

CAS-Nummer

101931-57-1

Molekularformel

C7H10F6O2

Molekulargewicht

240.14 g/mol

IUPAC-Name

1,1,1-trifluoro-4-methyl-2-(trifluoromethyl)pentane-2,4-diol

InChI

InChI=1S/C7H10F6O2/c1-4(2,14)3-5(15,6(8,9)10)7(11,12)13/h14-15H,3H2,1-2H3

InChI-Schlüssel

BXXMNESHOLNUNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(C(F)(F)F)(C(F)(F)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.